4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
4-(2-Oxopyrrolidin-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) ring linked to the para-position of a benzenesulfonamide scaffold. The 3-(1H-tetrazol-1-yl)phenyl group is attached via the sulfonamide nitrogen. This compound is structurally designed to optimize interactions with biological targets, particularly microtubules, by combining the antimitotic benzenesulfonamide core with heterocyclic substituents known to enhance binding and pharmacokinetic properties .
The pyrrolidinone moiety is critical for microtubule depolymerization by binding to the colchicine site (C-BS), while the tetrazole group, a bioisostere for carboxylic acids, improves metabolic stability and hydrogen-bonding interactions . Preclinical studies suggest nanomolar-range antiproliferative activity against cancer cell lines, comparable to structurally related derivatives .
Properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-17-5-2-10-22(17)14-6-8-16(9-7-14)27(25,26)19-13-3-1-4-15(11-13)23-12-18-20-21-23/h1,3-4,6-9,11-12,19H,2,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHOTXOEXHHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the tetrazole ring and finally the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolidinone vs. Imidazolidinone Moieties
highlights phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) as precursors to pyrrolidinone-containing derivatives (PYB-SAs). Replacing the imidazolidinone with pyrrolidinone improved antiproliferative activity:
- PIB-SA (imidazolidinone): IC50 = 0.12–21 μM
- PYB-SA (pyrrolidinone): IC50 = 0.056–21 μM (e.g., compound 31, IC50 = 0.056 μM on HT-29 cells) .
The pyrrolidinone ring enhances conformational flexibility and hydrophobic interactions with the C-BS, contributing to higher potency.
Substituent Effects on the Aromatic Ring
The 3-(1H-tetrazol-1-yl)phenyl group distinguishes the target compound from other sulfonamides. Comparisons include:
- Compound 19 (PYB-SA) : N-phenyl substituent (IC50 = 0.12 μM).
- Compound 31 (PYB-SA) : 3,4,5-Trimethoxyphenyl substituent (IC50 = 0.056 μM) .
Tetrazole vs. Other Heterocycles
synthesizes sulfonamides with pyrazole, triazole, and oxazole substituents. While direct activity data are unavailable, tetrazole’s bioisosteric properties (e.g., acidity, hydrogen bonding) may enhance target engagement compared to bulkier groups like pyrazole or oxazole .
Physicochemical Properties
Using SwissADME predictions (), key properties include:
| Compound | logP | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| PYB-SA (compound 31) | 2.1 | 95 | 0.12 |
| Tetrazole derivative | 1.8* | 110* | 0.25* |
*Predicted for the target compound.
Antiproliferative Activity
PYB-SAs and PYB-SOs exhibit broad-spectrum cytotoxicity:
| Cell Line | PYB-SA (IC50, μM) | PYB-SO (IC50, μM) |
|---|---|---|
| HT-1080 | 0.08–8.6 | 0.009–8.6 |
| MCF7 | 0.12–21 | 0.02–21 |
The target compound is hypothesized to align with these ranges, given structural similarities .
Mechanism of Action
- Microtubule Depolymerization: PYB-SAs disrupt microtubule dynamics by binding to the C-BS, validated via tubulin polymerization assays and immunofluorescence .
- Apoptosis Induction : Tetrazole-containing analogues (e.g., ) downregulate F-actin and paxillin, triggering caspase-mediated apoptosis .
Toxicity Profile
PYB-SAs show low toxicity in chick embryo models (LD50 > 100 mg/kg), suggesting a favorable therapeutic index .
Biological Activity
The compound 4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
This compound features a pyrrolidine ring, a tetrazole moiety, and a sulfonamide group, which are critical for its biological interactions.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate (PYB-SO) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) derivatives showed antiproliferative activity in the low nanomolar to low micromolar range (0.0087–8.6 μM for PYB-SOs and 0.056–21 μM for PYB-SAs) against human cancer cell lines such as HT-1080, HT-29, M21, and MCF7 .
The mechanism underlying the antiproliferative effects involves cell cycle arrest at the G2/M phase. Immunofluorescence assays indicate that these compounds disrupt microtubule dynamics by promoting depolymerization, which is essential for mitotic progression . Additionally, docking studies reveal that these compounds bind to critical sites involved in microtubule assembly.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and pyrrolidine moieties can significantly influence biological activity. Electron-donating groups on the phenyl ring enhance antiproliferative properties compared to electron-withdrawing groups .
| Substituent | Biological Activity |
|---|---|
| –CH₃ | Increased activity |
| –OCH₃ | Increased activity |
| –Br | Decreased activity |
| –Cl | Decreased activity |
Study 1: Antitumor Activity Evaluation
In a comparative study evaluating the antitumor efficacy of various derivatives, compounds with higher lipophilicity exhibited enhanced cellular uptake and cytotoxicity against tumor cells. The study utilized MTT assays to quantify cell viability after treatment with varying concentrations of the compound .
Study 2: In Vivo Toxicity Assessment
A toxicity assessment conducted on chick embryos indicated that selected derivatives exhibited low toxicity profiles while maintaining their antiproliferative effects. This suggests a favorable therapeutic index for further development in cancer treatments .
Q & A
Q. What are the typical synthetic routes for 4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, and what key reaction conditions must be optimized?
The synthesis involves multi-step reactions, including:
- Coupling reactions : Formation of the sulfonamide bond via nucleophilic substitution between a benzenesulfonyl chloride derivative and a tetrazole-containing aniline.
- Functional group introduction : The pyrrolidinone moiety is typically introduced via cyclization or substitution reactions.
- Purification : Flash chromatography (e.g., methylene chloride/ethyl acetate gradients) is critical for isolating high-purity products .
- Optimization : Reaction temperature (40–80°C), solvent choice (e.g., dichloromethane or DMF), and catalyst use (e.g., palladium for coupling steps) are key variables to maximize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?
- ¹H/¹³C NMR : Essential for verifying structural integrity, particularly the sulfonamide NH peak (~10.20 ppm in DMSO-d₆) and aromatic protons .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
- UHPLC : Ensures purity (>95%) and monitors reaction progress .
- Melting Point Analysis : Consistency in melting range (e.g., 184–186°C) indicates sample homogeneity .
Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?
- Antiproliferative assays : Use human cancer cell lines (e.g., HT-1080, MCF7) with IC₅₀ determination via MTT or SRB assays .
- Cell cycle analysis : Flow cytometry to detect G2/M phase arrest, indicative of microtubule disruption .
- Tubulin polymerization assays : Compare inhibition rates to colchicine as a positive control .
Advanced Research Questions
Q. How does the pyrrolidinone moiety influence microtubule binding compared to imidazolidinone analogs?
The pyrrolidinone ring enhances conformational flexibility, improving binding to the colchicine site. Docking studies show that its carbonyl group forms hydrogen bonds with β-tubulin residues (e.g., Lys254), whereas imidazolidinone analogs exhibit rigid geometry, reducing affinity . Researchers should perform molecular dynamics simulations to compare binding stability and X-ray crystallography to resolve ligand-protein interactions .
Q. What computational methods are used to predict binding affinity and drug-likeness for derivatives?
- SwissADME : Predicts physicochemical properties (e.g., logP, topological polar surface area) and drug-likeness parameters .
- Molecular docking (AutoDock Vina) : Screens derivatives against the colchicine-binding site, prioritizing compounds with ΔG < −8 kcal/mol .
- Pharmacophore modeling : Identifies critical features (e.g., sulfonamide group, tetrazole ring) for activity .
Q. How can researchers address discrepancies in antiproliferative activity across different cancer cell lines?
- Cell line profiling : Compare genetic backgrounds (e.g., MCF7 vs. HT-29) to identify resistance mechanisms (e.g., P-glycoprotein overexpression).
- Combination studies : Test synergy with taxanes or vinca alkaloids to overcome efflux pump-mediated resistance .
- Biomarker analysis : Quantify βIII-tubulin isoform levels via qPCR, as overexpression correlates with reduced sensitivity .
Q. What structural modifications improve selectivity for the colchicine-binding site over off-target effects?
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to enhance π-π stacking with Tyr224.
- Ring expansion : Replace pyrrolidinone with a seven-membered lactam to optimize steric fit .
- Proteomic profiling : Use kinome-wide screens to assess kinase inhibition and refine selectivity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives with diverse substituents?
- Library synthesis : Prepare derivatives with substituents at the para (e.g., methoxy, chloro) and meta (e.g., trifluoromethyl) positions on the benzenesulfonamide moiety.
- Biological testing : Correlate substituent effects with IC₅₀ values and microtubule depolymerization rates .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic contributions .
Q. What experimental approaches validate target engagement in cellular assays?
- Immunofluorescence microscopy : Visualize microtubule disruption using α-tubulin antibodies .
- SPR (Surface Plasmon Resonance) : Measure direct binding kinetics between the compound and purified tubulin .
- CETSA (Cellular Thermal Shift Assay) : Confirm stabilization of tubulin in lysates after compound treatment .
Q. How can conflicting data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolite formation to explain efficacy gaps .
- Xenograft models : Use HT-1080 or MCF7 xenografts in nude mice, monitoring tumor volume and toxicity .
- Tissue distribution studies : LC-MS/MS quantification in tumors vs. normal tissues to evaluate penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
